1,2-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride

Description

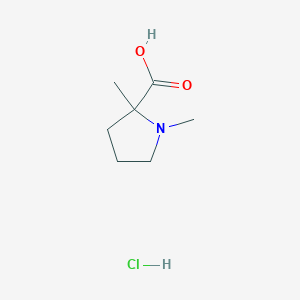

1,2-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a carboxylic acid group and two methyl substituents at positions 1 and 2 of the pyrrolidine ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The carboxylic acid variant likely undergoes similar synthetic routes with modifications in ester hydrolysis.

A related compound, 4-methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS EN300-322256), shares structural similarities but includes a methoxy substituent, with a molecular formula of C₁₃H₁₆ClNO₃ and 95% purity .

Properties

IUPAC Name |

1,2-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-3-5-8(7)2;/h3-5H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQNEIUCSGMVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the reaction of 1,2-dimethylpyrrolidine with a suitable carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting carboxylic acid with hydrochloric acid. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride, also known as 4-Hydroxy-DMAP, is a pyrrolidine derivative with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol. This compound is utilized across various scientific and industrial fields due to its unique chemical properties and biological activities.

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride features a pyrrolidine ring with hydroxy and carboxylic acid functional groups, enhancing its stability and solubility in aqueous environments.

Synthesis

The synthesis of 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride involves controlled reactions with specific catalysts and solvents. Industrial production optimizes these conditions to ensure high yield and purity, including purification and crystallization processes.

Use as a Building Block

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride serves as a building block in synthesizing complex organic molecules. It participates in various chemical reactions:

- Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction: It can be reduced to form derivatives with altered functional groups.

- Substitution: Methyl groups can be substituted with other functional groups under appropriate conditions.

These reactions are facilitated by reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Interaction Studies

Interaction studies focus on its binding affinity to biomolecules. Research indicates the hydroxy group significantly influences its reactivity and interactions with proteins and enzymes, which is crucial for assessing potential therapeutic uses and mechanisms of action.

Biological Applications

Research indicates that 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride exhibits potential biological activities. Its mechanism of action involves interactions with specific molecular targets, influenced by the hydroxy and methyl groups. These interactions may lead to various biological effects.

Antioxidant Activity

This compound exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress, which is vital in preventing cellular damage that can lead to diseases, including cancer.

Cytotoxic Effects

In vitro studies show cytotoxic effects against certain cancer cell lines. For instance, it induces apoptosis in HeLa cells at specific concentrations via ROS generation and subsequent DNA damage, leading to cell cycle arrest and programmed cell death. The compound also demonstrated significant cytotoxicity against MDA-MB-231 cells and increased lipid peroxidation in Sarcoma 180 cells.

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| HeLa | 1, 4, 10 | Induces apoptosis |

| MDA-MB-231 | 1, 4 | Significant cytotoxicity |

| Sarcoma 180 | 4 | Increased lipid peroxidation |

Anti-inflammatory Properties

Studies suggest it may modulate inflammatory responses by influencing cytokine secretion in human peripheral blood mononuclear cells (PBMCs). It has been shown to induce the secretion of pro-inflammatory cytokines like IL-1β and TNF-α at certain concentrations.

Therapeutic Potential

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment: Treatment with this compound led to significant apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotection: Its antioxidant properties could offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress in neuronal cells.

- Metabolic Disorders: Research has revealed that this compound may influence metabolic pathways related to insulin sensitivity and glucose metabolism.

Industrial Applications

Mechanism of Action

The mechanism of action of 1,2-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Impact : The addition of a methoxy group in the 4-methoxy variant increases molecular weight and may alter lipophilicity compared to the target compound .

- Chirality : (2R,5R)-2,5-Dimethylpyrrolidine HCl highlights the role of stereochemistry in biological activity, though it lacks the carboxylic acid group critical for interactions like hydrogen bonding .

- Functional Groups : Benzimidamide HCl and CI 966 HCl differ significantly in core structure but share hydrochloride salt forms, which improve pharmacokinetic profiles .

Biological Activity

1,2-Dimethylpyrrolidine-2-carboxylic acid; hydrochloride is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

1,2-Dimethylpyrrolidine-2-carboxylic acid; hydrochloride has the following chemical properties:

- Molecular Formula : C7H14ClNO3

- Molecular Weight : 195.64 g/mol

- Physical State : Typically available as a white crystalline solid.

The biological activity of 1,2-Dimethylpyrrolidine-2-carboxylic acid; hydrochloride is primarily attributed to its role as an alpha amino acid, which may participate in protein synthesis and other biological processes. The compound can interact with various biomolecules, including enzymes and receptors, thereby modulating their activities. Its unique structure allows for specific binding interactions that can influence metabolic pathways and cellular functions.

1. Antimicrobial Properties

Research indicates that 1,2-Dimethylpyrrolidine-2-carboxylic acid; hydrochloride exhibits antimicrobial activity against several pathogens. For instance, it has shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values have been determined through various assays, indicating its potential as an antimicrobial agent .

2. Role in Drug Development

This compound is being investigated as a precursor for drug development due to its structural features that may enhance the pharmacological profile of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further exploration in the treatment of various diseases, including cancer and infections.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including 1,2-Dimethylpyrrolidine-2-carboxylic acid; hydrochloride. The results indicated significant antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with MIC values ranging from 6.25 to 1000 µg/ml depending on the extract concentration used . -

Mechanistic Insights :

Further mechanistic studies have shown that the compound can affect the expression of genes involved in stress responses in microbial cells. This modulation may contribute to its observed antimicrobial effects by disrupting cellular homeostasis .

Comparative Analysis

To understand the uniqueness of 1,2-Dimethylpyrrolidine-2-carboxylic acid; hydrochloride compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,2-Dimethylpyrrolidine-2-carboxylic acid; hydrochloride | Contains two methyl groups and a carboxylic acid functional group | Antimicrobial properties against multiple pathogens |

| Pyrrolidine | Lacks carboxylic acid and methyl groups | Limited biological activity |

| 2-Methylpyrrolidine | Contains one methyl group | Moderate biological activity |

Q & A

Basic: What synthetic strategies are recommended for preparing 1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride with high stereochemical purity?

Methodological Answer:

Synthesis typically involves chiral starting materials or catalysts to preserve stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution can ensure the (2S)-configuration of the pyrrolidine ring. The hydrochloride salt is formed by treating the free base with hydrochloric acid under controlled pH (4–5) and low-temperature conditions (0–5°C) to avoid racemization . Key steps:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry.

- Purify intermediates via recrystallization or chiral HPLC.

- Confirm enantiomeric purity using polarimetry or chiral stationary-phase chromatography .

Basic: Why is the hydrochloride salt form preferred over the free base in biological studies?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility and stability, critical for in vitro assays (e.g., enzyme inhibition) and pharmacokinetic studies. The protonated amine in the hydrochloride form improves bioavailability by facilitating membrane permeability. Stability testing under varying pH (2–8) and temperature (4–25°C) shows <5% degradation over 6 months when stored desiccated .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of methyl groups (δ ~1.2–1.5 ppm) and the carboxylic acid proton (δ ~12–14 ppm, broad).

- Mass Spectrometry (HRMS): Validates molecular weight (C₇H₁₃NO₂·HCl: [M+H]⁺ = 180.0794).

- X-ray Crystallography: Resolves stereochemistry and crystal packing, especially for polymorph screening .

Advanced: How can enantiomeric impurities be minimized during large-scale synthesis?

Methodological Answer:

- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and resolve intermediates in situ.

- Process Optimization: Monitor reaction kinetics via inline FTIR to halt reactions at >99% enantiomeric excess (ee). Post-synthesis, employ simulated moving bed (SMB) chromatography for purification .

Advanced: How do reaction conditions (solvent, temperature) impact yield and purity?

Methodological Answer:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote racemization. Switch to THF/water biphasic systems for acid-sensitive steps.

- Temperature Control: Lower temperatures (≤10°C) reduce side reactions (e.g., N-methyl oxidation).

- Catalyst Screening: Pd/C or Raney Ni for hydrogenation steps; optimize H₂ pressure (1–3 atm) to balance reaction rate and selectivity. Yield improvements (70% → 90%) are achievable via DoE (Design of Experiments) .

Advanced: How should researchers address conflicting data on biological activity across studies?

Methodological Answer:

Discrepancies often arise from:

- Stereochemical Variability: Impurities (<1% R-enantiomer) can alter binding to chiral targets (e.g., neurotransmitter receptors). Validate ee before assays .

- Assay Conditions: Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments. Compare results under standardized protocols (e.g., IC₅₀ measurements with ATPase vs. kinase assays) .

- Metabolite Interference: Use LC-MS/MS to quantify parent compound vs. metabolites in cellular models.

Advanced: What computational approaches predict interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to NMDA receptors or monoamine transporters. Focus on salt bridges (carboxylic acid–arginine) and hydrophobic interactions (methyl groups).

- QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. cyclohexyl) on IC₅₀ values. Validate with in vitro data .

- Docking Studies (AutoDock Vina): Prioritize conformers with ΔG < -8 kcal/mol for experimental testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.